3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Description
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (C₁₁H₁₄BClO₃; MW 240.49) is a boronic ester derivative featuring a phenolic hydroxyl group at the 4-position and a chlorine atom at the 3-position of the aromatic ring. The 5,5-dimethyl-1,3,2-dioxaborinane moiety enhances stability compared to free boronic acids, making it suitable for applications in cross-coupling reactions and medicinal chemistry . Safety data indicate it is irritating to eyes, skin, and the respiratory system, necessitating precautions like wearing gloves and goggles during handling .
Properties
IUPAC Name |
3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-4-3-8(14)5-10(9)13/h3-5,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKPFGBXJONXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity and Steric Effects
The ortho/para/meta selectivity in C–H borylation is governed by:
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Directing Groups: TIPS protection directs iridium catalysts to the meta position .
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Steric Hindrance: 5,5-Dimethyl groups in the dioxaborinan ring enhance stability but require precise steric matching during transesterification.
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Electronic Effects: Electron-withdrawing chloro groups at the meta position deactivate the ring, favoring borylation at the para site relative to the hydroxyl group.
Comparative Analysis of Catalytic Systems
Transesterification and Boron Protection
Conversion of pinacol boronic esters to dioxaborinans involves:
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Acid-Catalyzed Exchange: Using HCl in THF to cleave the pinacol ester, followed by reflux with 2,2-dimethyl-1,3-propanediol (yield: 90–95%).
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Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to 30 minutes at 120°C .
Challenges and Mitigation Strategies
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Boronic Acid Hydrolysis: Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during transesterification.
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Byproduct Formation: Chromatographic purification (silica gel, hexane/EtOAc) removes residual diols and pinacol.
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Catalyst Deactivation: Chelating ligands (e.g., dtbpy) stabilize iridium catalysts against aggregation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reactivity and Versatility:
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol serves as a versatile building block in organic synthesis. Its boron-containing structure allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules.
Table 1: Summary of Synthetic Applications
| Application Type | Description |
|---|---|
| Cross-Coupling | Utilized in Suzuki reactions to form carbon-carbon bonds between aryl and vinyl halides. |
| Functionalization | Acts as a precursor for the introduction of functional groups into aromatic systems. |
| Polymer Chemistry | Used in the synthesis of boron-containing polymers with unique properties. |
Medicinal Chemistry
Pharmacological Potential:
Research indicates that compounds similar to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol exhibit antibacterial and anticancer activities. The chlorophenol moiety is often associated with bioactivity due to its ability to interact with biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of chlorophenols showed significant cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborinane unit enhances solubility and stability, making these compounds promising candidates for further development as anticancer agents.
Materials Science
Nanocomposites:
In materials science, 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can be utilized to create nanocomposites. The boron atom can facilitate interactions with polymers and nanoparticles, leading to enhanced mechanical properties and thermal stability.
Table 2: Properties of Nanocomposites
| Property | Value |
|---|---|
| Mechanical Strength | Increased by up to 30% when incorporated into polymer matrices. |
| Thermal Stability | Improved thermal degradation temperatures compared to standard polymers without boron. |
| Electrical Conductivity | Enhanced conductivity due to the presence of boron and its interaction with conductive fillers. |
Environmental Applications
Pollution Remediation:
The compound's structure may also find applications in environmental chemistry for the remediation of pollutants. Its ability to form stable complexes with heavy metals suggests potential use in removing contaminants from water sources.
Case Study: Heavy Metal Adsorption
Research has shown that boron-containing compounds can effectively adsorb heavy metals from aqueous solutions, making them suitable for developing filtration systems aimed at reducing water pollution.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify biological molecules selectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene
- Formula : C₁₁H₁₄BClO₂; MW : 224.49
- Key Differences: Lacks the phenolic hydroxyl group, replacing it with a hydrogen atom.
- Implications: Reduced polarity and reactivity in hydrogen-bonding or deprotonation-dependent reactions. Likely less soluble in polar solvents compared to the phenolic analogue .
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Formula : C₁₃H₁₇BO₄; MW : 242.08
- Key Differences : Contains an ester group (-COOCH₃) instead of a hydroxyl group.
- Implications: Enhanced stability under basic conditions but reduced nucleophilicity. The ester group may participate in transesterification or hydrolysis under acidic conditions, unlike the phenol .
Phenyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Synthesis: Prepared via bromobenzoic acid and phenol coupling (82% yield).
- Key Differences : Phenyl ester substituent introduces steric bulk and alters electronic properties.
Electronic and Functional Group Modifications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- CAS : 214360-45-9
- Key Differences : Nitrile (-CN) group at the 3-position.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
- Formula : C₁₂H₁₅BO₄; MW : 234.05
- Key Differences : Carboxylic acid (-COOH) substituent.
- Implications: Higher acidity (pKa ~4.2) compared to phenol (pKa ~10), enabling solubility in basic aqueous solutions. Useful for pH-dependent applications .
Structural Analogues with Heterocyclic Cores
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, HCl
- CAS : 1150271-27-4
- Key Differences : Pyridine ring replaces benzene, introducing nitrogen heteroatom.
- The HCl salt form improves solubility in polar solvents .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a synthetic compound with potential applications in medicinal chemistry and agricultural sciences. Understanding its biological activity is crucial for evaluating its therapeutic and ecological implications.
- IUPAC Name : 3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Molecular Formula : C10H13BClNO2
- Molecular Weight : 225.48 g/mol
- CAS Number : 915070-52-9
Biological Activity Overview
The biological activity of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied in various contexts:
- Antimicrobial Activity : Initial studies suggest that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways and the inhibition of specific kinases involved in cell cycle regulation.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment with concentrations greater than 50 µM.
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | Effect Observed | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |
| Antimicrobial | Escherichia coli | Inhibition | 32 |
| Anticancer | MCF-7 (breast cancer) | Reduced viability | >50 |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells is linked to its interaction with mitochondrial membranes, leading to cytochrome c release and subsequent activation of caspases.
- Synergistic Effects : When combined with standard antibiotics, the compound demonstrated synergistic effects that enhanced antimicrobial activity against resistant strains.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although further studies are needed to fully understand its metabolism and excretion profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated phenol precursors and boronate esters. For example, coupling 3-chloro-4-bromophenol with 5,5-dimethyl-1,3,2-dioxaborinane derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/EtOH) with a base (Na₂CO₃) at 80–100°C . Yield optimization requires careful control of catalyst loading (1–5 mol%), stoichiometric ratios (1:1.2 aryl halide:boronate), and inert atmosphere to prevent boronate hydrolysis. Evidence suggests yields >80% are achievable with purified starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include the phenol -OH proton (δ 5.2–5.8 ppm, broad) and boron-bound aromatic protons (downfield shifts due to electron-withdrawing effects). The dioxaborinane methyl groups resonate at δ 1.0–1.2 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 222.06 (C₁₁H₁₄BClO₃⁺) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .
Q. What solvents are optimal for its solubility, and how does this affect reaction design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF or dichloromethane. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| THF | 10–15 |
| EtOAc | 5–8 |
| Use DMSO for kinetic studies but avoid prolonged storage due to potential boronate decomposition . |
Advanced Research Questions
Q. How does the steric and electronic profile of the dioxaborinane ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5,5-dimethyl substituents on the dioxaborinane enhance steric protection of the boron center, reducing protodeboronation side reactions. Electronic effects (boron’s empty p-orbital) activate the aryl ring for electrophilic substitution. Computational studies (DFT) show a 0.15 eV lower activation energy for transmetalation compared to pinacol boronate analogs . Experimentally, this translates to faster coupling kinetics under mild conditions (e.g., room temperature for electron-deficient partners) .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation or oxidation) during functionalization?
- Methodological Answer :
- Protodeboronation : Use anhydrous solvents, degas reagents, and additives like K₃PO₄ to stabilize the boronate intermediate .
- Oxidation : Avoid strong oxidizers (e.g., H₂O₂) unless targeting phenol-to-quinone transformations. For air-sensitive steps, employ Schlenk-line techniques .
- Byproduct Analysis : Monitor via LC-MS; common byproducts include deboronated chlorophenol (identified by loss of m/z 88.04) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., proteases or glycosidases, where boronic acids are known inhibitors) .
Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with inhibitory potency.
Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR chemical shifts: How to reconcile literature variations?
- Methodological Answer : Observed shifts may vary due to solvent (CDCl₃ vs. DMSO-d₆), concentration, or pH. For example:
- The phenol -OH proton in DMSO-d₆ appears at δ 9.8–10.2 ppm (vs. δ 5.2–5.8 in CDCl₃) due to hydrogen bonding .
- Cross-validate with IR (O-H stretch at 3200–3400 cm⁻¹) and adjust referencing protocols (TMS vs. residual solvent peaks) .
Applications in Method Development
Q. Can this compound serve as a bifunctional catalyst in tandem reactions?
- Methodological Answer : Yes. The phenol group acts as a hydrogen-bond donor (e.g., in asymmetric organocatalysis), while the boronate participates in transmetalation. Demonstrated in one-pot Suzuki coupling/Knoevenagel condensation:
- Step 1: Suzuki coupling with aryl halides (Pd(OAc)₂, SPhos ligand).
- Step 2: In situ Knoevenagel via phenol-activated aldehydes .
- Yield Table :
| Substrate | Yield (%) |
|---|---|
| 4-Nitrobenzaldehyde | 78 |
| 4-Cyanobenzaldehyde | 65 |
Safety and Handling
Q. What are the critical safety precautions for handling this compound?
- Methodological Answer :
- Storage : 2–8°C in sealed, argon-filled vials to prevent moisture uptake .
- Toxicity : LD₅₀ (rat, oral) >2000 mg/kg; handle with nitrile gloves and under fume hood due to potential respiratory irritation (GHS H312/H332) .
- Spill Management : Absorb with inert material (vermiculite), neutralize with dilute NaOH, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
